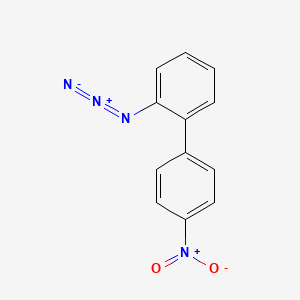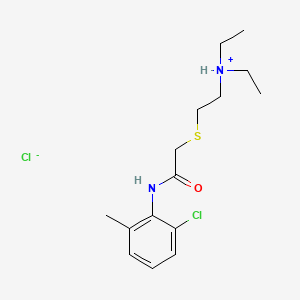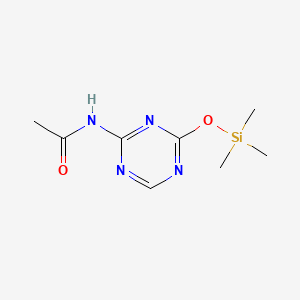
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide is a chemical compound with the molecular formula C8H14N4O2Si and a molecular weight of 226.31 g/mol . This compound is part of the 1,3,5-triazine family, which is known for its wide array of biological activities, including antibacterial, anticancer, and antiviral properties .
準備方法
The synthesis of N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide typically involves the reaction of 2-amino-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters to ensure high yield and purity.
化学反応の分析
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyloxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,3,5-triazine derivatives and acetic acid.
Common reagents used in these reactions include iodine for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide has several scientific research applications:
作用機序
The mechanism of action of N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity . The compound’s trimethylsilyloxy group plays a crucial role in enhancing its reactivity and binding affinity to these targets . The pathways involved include oxidative stress and disruption of cellular processes .
類似化合物との比較
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide can be compared with other 1,3,5-triazine derivatives, such as:
- 4-(4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
These compounds share a similar triazine core but differ in their substituents, which confer unique properties and biological activities.
特性
分子式 |
C8H14N4O2Si |
|---|---|
分子量 |
226.31 g/mol |
IUPAC名 |
N-(4-trimethylsilyloxy-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C8H14N4O2Si/c1-6(13)11-7-9-5-10-8(12-7)14-15(2,3)4/h5H,1-4H3,(H,9,10,11,12,13) |
InChIキー |
KYYBLXBEFLHRDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=NC=N1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


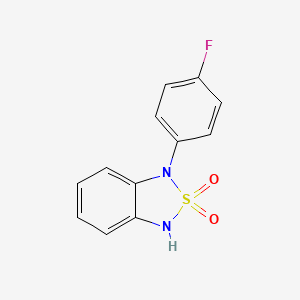
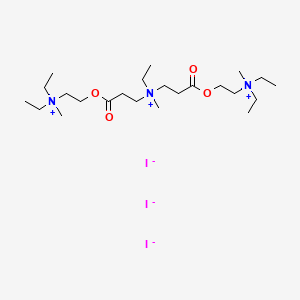
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
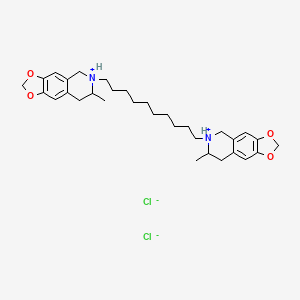
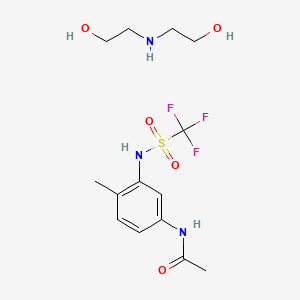
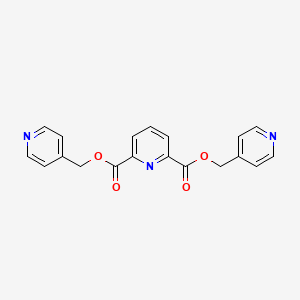
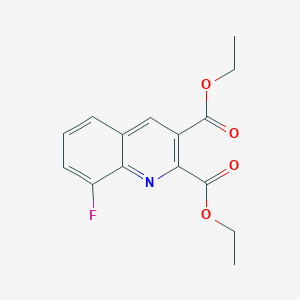
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
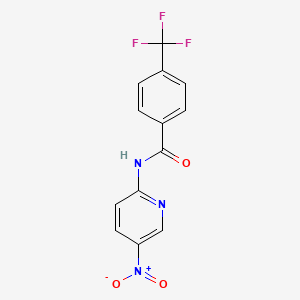
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)

